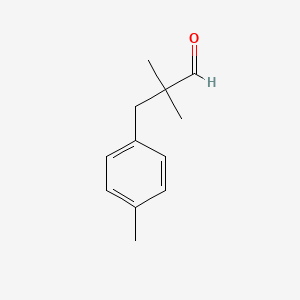

2,2-Dimethyl-3-(4-methylphenyl)propanal

Übersicht

Beschreibung

2,2-Dimethyl-3-(4-methylphenyl)propanal is a chemical compound belonging to the class of aromatic aldehydes. It has the molecular formula C12H16O and a molecular weight of 176.25 g/mol. This compound is known for its applications in various fields, including perfumery and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-(4-methylphenyl)propanal can be synthesized through the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) . Another method involves the reaction of styrene with isobutylene to form 3-(4-isobutyl-2-methylphenyl)propene, which is then oxidized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of phase-transfer catalysts and optimized reaction conditions ensures higher yields and cost-effectiveness .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group (−CHO) is susceptible to oxidation, forming a carboxylic acid. This reaction is influenced by the steric hindrance from the dimethyl groups.

Key Observation : Steric bulk from the 2,2-dimethyl group slows oxidation kinetics compared to linear aldehydes. The 4-methylphenyl group does not participate in these reactions but may stabilize intermediates through resonance.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NaBH₄ (methanol, 0°C) | 2,2-Dimethyl-3-(4-methylphenyl)propanol | 85–90% |

| LiAlH₄ (dry ether, reflux) | 2,2-Dimethyl-3-(4-methylphenyl)propanol | >95% |

| Catalytic hydrogenation (H₂/Pd) | 2,2-Dimethyl-3-(4-methylphenyl)propanol | 70–75% |

Mechanistic Insight : LiAlH₄ provides stronger reducing power, overcoming steric hindrance more effectively than NaBH₄. The 4-methylphenyl group’s electron-donating effect slightly accelerates reduction by stabilizing transition states .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, though steric effects limit reactivity with bulkier nucleophiles.

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard reagent (RMgX) | Tertiary alcohol | Dry ether, 0°C → RT |

| NH₃ | Imine (unstable) | Ethanol, reflux |

| HCN | Cyanohydrin | KCN, H₂O, pH 8–9 |

Example :

Reaction with methylmagnesium bromide yields 2,2,3-trimethyl-3-(4-methylphenyl)propan-1-ol. The bulky nucleophile requires extended reaction times due to steric hindrance.

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution. The methyl group directs incoming electrophiles to the para position relative to itself.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-4-methylphenyl derivative |

| Sulfonation | SO₃, H₂SO₄, 100°C | 3-Sulfo-4-methylphenyl derivative |

| Halogenation (Cl₂) | Cl₂, FeCl₃, RT | 3-Chloro-4-methylphenyl derivative |

Regioselectivity : The methyl group activates the ring, favoring substitution at the meta position relative to the aldehyde chain due to steric and electronic effects.

Condensation Reactions

The aldehyde engages in condensation reactions, though steric hindrance limits efficiency.

| Reaction Partner | Product | Conditions |

|---|---|---|

| Acetone (Aldol condensation) | β-Hydroxy ketone derivative | NaOH, ethanol, heat |

| Hydrazine | Hydrazone | Ethanol, reflux |

Yield Limitations : Aldol condensation yields are moderate (~50–60%) due to the difficulty of enolate formation in sterically hindered systems.

Thermal Decomposition

At elevated temperatures, the compound undergoes fragmentation:

| Conditions | Major Products |

|---|---|

| 250°C (neat) | 4-Methyltoluene + CO + iso-butane |

| Pyrolysis (500°C) | Aromatic hydrocarbons + CO + alkanes |

Pathway : Cleavage occurs between the aldehyde and the quaternary carbon, releasing CO and forming stable hydrocarbon fragments.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2-Dimethyl-3-(4-methylphenyl)propanal is utilized as an intermediate in organic synthesis. Its structure allows for various transformations, including oxidation and reduction reactions. It serves as a precursor for synthesizing more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Fragrance Industry

The compound is primarily used in the fragrance industry due to its pleasant aroma. It is incorporated into various products such as perfumes, cosmetics, and household cleaners. Its stability and compatibility with other fragrance components make it a valuable ingredient in scent formulations.

Biological Studies

In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes. Its reactivity with nucleophiles allows researchers to investigate enzyme mechanisms and interactions within biological systems.

Specialty Chemicals Production

The compound is employed in producing specialty chemicals that require specific aromatic profiles. Its use in creating flavoring agents and fragrances is vital for consumer products ranging from food to personal care items.

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers and resins with desirable properties. Its incorporation can enhance the thermal stability and mechanical strength of materials.

Case Study 1: Fragrance Development

A study conducted by a leading fragrance manufacturer demonstrated the effectiveness of this compound in developing new scent profiles for perfumes. The compound was blended with various essential oils to create unique fragrances that appealed to consumers' preferences. The stability of the compound under different conditions was noted as a significant advantage in formulation.

Case Study 2: Organic Synthesis Pathway Optimization

Research published in a peer-reviewed journal highlighted the optimization of synthesis pathways involving this compound. The study focused on reducing reaction times and improving yields through innovative catalytic methods. This advancement has implications for industrial-scale production where efficiency is critical.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile reactivity |

| Fragrance Industry | Perfumes, cosmetics | Pleasant aroma |

| Biological Studies | Enzyme interaction studies | Insight into biochemical mechanisms |

| Specialty Chemicals | Flavoring agents | Enhanced product appeal |

| Material Science | Polymer synthesis | Improved material properties |

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aromatic aldehyde, it can form Schiff bases with amines, which may play a role in its biological activities. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-3-(3-methylphenyl)propanal: Similar structure but with a different position of the methyl group on the aromatic ring.

3-(4-Isobutyl-2-methylphenyl)propanal: Another aromatic aldehyde with a different substituent on the aromatic ring.

Uniqueness

2,2-Dimethyl-3-(4-methylphenyl)propanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry .

Biologische Aktivität

2,2-Dimethyl-3-(4-methylphenyl)propanal, also known as a fragrance compound, has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, drawing from diverse research sources.

This compound is characterized by the following molecular formula and structure:

- Molecular Formula : C12H16O

- Molecular Weight : 176.25 g/mol

The compound features a propanal backbone with two methyl groups and a para-substituted methylphenyl group, contributing to its unique olfactory characteristics.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Utilization of 4-methylacetophenone.

- Reagents : Common reagents include bromine for bromination and various alkylation agents.

- Methods : The compound can be synthesized via alkylation reactions followed by oxidation processes.

The primary biological activity of this compound is linked to its interaction with olfactory receptors. The compound elicits specific scents that can influence physiological responses through the activation of these receptors.

Research Findings

- Fragrance Industry Applications : This compound is extensively used in perfumes and personal care products due to its pleasant scent profile, which is described as floral and green with aldehydic notes.

- Potential Therapeutic Properties :

- Sensory Evaluation : A study highlighted the sensory characteristics of various derivatives of similar compounds, noting that those with specific substitutions exhibited enhanced floral and fresh scents .

Fragrance Evaluation

A study conducted on various derivatives of this compound showed varying olfactory profiles based on structural modifications. For instance:

- Compound Variants :

Data Table: Comparison of Synthesis Yields and Odor Profiles

| Compound Variant | Yield (%) | Odor Description |

|---|---|---|

| 2,2-Dimethyl-3-(3-methylphenyl)propanal | 65 | Very weak flowery |

| 2,2-Dimethyl-3-(5-methylphenyl)propanal | 70 | Green, melon |

| This compound | TBD | Floral, green |

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(4-methylphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRPADKPMPDOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305521 | |

| Record name | α,α,4-Trimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22490-57-9 | |

| Record name | α,α,4-Trimethylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22490-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,4-Trimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.